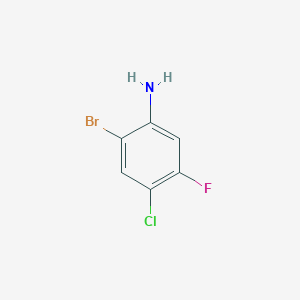

2-Bromo-4-chloro-5-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-chloro-5-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Wirkmechanismus

Target of Action

2-Bromo-4-chloro-5-fluoroaniline is an aniline derivative Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-2-fluoroaniline are used as organic synthesis reagents in experimental research, suggesting that this compound may have a similar role.

Mode of Action

It’s known that aniline derivatives can interact with various biological targets through processes such as hydroxylation . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Similar compounds like 2-fluoroaniline are known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the compound’s bioavailability.

Result of Action

Similar compounds like 2-fluoroaniline are known to exert nephrotoxic effects through 4-hydroxylation and subsequent p-benzoquinonimine formation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2–8 °C . This suggests that temperature and exposure to oxygen could affect the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that halogenated anilines can interact with various enzymes and proteins, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.

Cellular Effects

Halogenated anilines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles via targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the bromination and chlorination of 4-fluoroaniline. The process involves the use of bromine and chlorine in the presence of suitable catalysts and solvents under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-chloro-5-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding nitro compounds or reduced to produce amines.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Formation of substituted anilines.

Oxidation: Production of nitroanilines.

Reduction: Formation of aminobenzenes.

Coupling Reactions: Synthesis of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloro-5-fluoroaniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-chloro-4-fluoroaniline

- 4-Bromo-2-chloro-5-fluoroaniline

- 5-Bromo-4-chloro-2-fluoroaniline

Comparison: 2-Bromo-4-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective .

Biologische Aktivität

2-Bromo-4-chloro-5-fluoroaniline is an aniline derivative characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research and industry.

- Molecular Formula : C6H4BrClFN

- Molecular Weight : 224.46 g/mol

- CAS Number : 120694-11-3

Target Interactions

This compound interacts with various biological targets through mechanisms typical of aniline derivatives. These include:

- Hydroxylation : Similar compounds undergo hydroxylation, leading to the formation of reactive metabolites that may interact with cellular macromolecules.

- Enzyme Interaction : The compound can influence enzyme activity, potentially altering metabolic pathways and cellular functions.

Biochemical Pathways

The compound is predicted to be metabolized via hydroxylation pathways similar to those seen in other halogenated anilines. This can lead to the formation of toxic metabolites, such as p-benzoquinonimine, which are implicated in nephrotoxicity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This property is critical for its potential use in developing new antimicrobial agents against resistant bacterial strains.

Anticancer Potential

The compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be elucidated. Its structural characteristics may contribute to its ability to interfere with cancer cell signaling pathways.

Pharmacokinetics

This compound is expected to have:

- High Gastrointestinal Absorption : The compound's chemical structure suggests it can be effectively absorbed when administered orally.

- Blood-Brain Barrier Permeability : Its lipophilic nature may allow it to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Synthesis of Pharmaceutical Compounds :

-

Agricultural Applications :

- Explored for its potential as an agrochemical due to its biological activity against pests and pathogens.

-

Toxicological Studies :

- Investigations into its toxicity profile have revealed nephrotoxic effects associated with certain metabolic products formed during biotransformation.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against resistant bacteria | , |

| Anticancer | Inhibits growth in specific cancer cell lines | , |

| Agrochemical | Potential use in developing pesticides | |

| Toxicity | Nephrotoxic effects linked to metabolic products |

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKGKUWDFEBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.